Diammonium phosphite

Catalog No.
S1902598
CAS No.
22132-71-4
M.F
H8N2O3P+
M. Wt
115.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diammonium phosphite

CAS Number

22132-71-4

Product Name

Diammonium phosphite

IUPAC Name

diazanium;dioxido(oxo)phosphanium

Molecular Formula

H8N2O3P+

Molecular Weight

115.05 g/mol

InChI

InChI=1S/2H3N.HO3P/c;;1-4(2)3/h2*1H3;(H,1,2,3)/p+1

InChI Key

DNUFCIOKWJELSH-UHFFFAOYSA-O

SMILES

[NH4+].[NH4+].[O-][P+](=O)[O-]

Canonical SMILES

[NH4+].[NH4+].[O-][P+](=O)[O-]

The exact mass of the compound Diammonium phosphite is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Diammonium phosphite is a highly soluble, inorganic salt that serves as a stable source of both the ammonium cation and the phosphite (HPO3^2-) anion. Unlike fully oxidized phosphate compounds, it retains phosphorus in the +3 oxidation state, granting it distinct chemical reducing properties and specific biological activity [1]. In industrial procurement, it is primarily valued as a dual-nutrient biostimulant precursor, a mild reducing agent for chemical synthesis, and a stable intermediate for halogen-free flame retardants . Its physical form as a stable, water-soluble crystalline powder or concentrated aqueous solution makes it highly processable compared to its corrosive acidic precursors.

Substituting diammonium phosphite with more common bulk materials compromises both safety and chemical functionality. Replacing it with diammonium phosphate (DAP) introduces fully oxidized (+5) phosphorus, completely eliminating the compound's reducing power and its specific fungicidal biostimulant efficacy [1]. Attempting to use the raw precursor, phosphorous acid (H3PO3), introduces severe handling hazards; it is highly corrosive and undergoes spontaneous thermal decomposition above 180°C to release highly toxic, flammable phosphine gas [2]. Furthermore, substituting with potassium phosphite significantly increases raw material costs due to the requirement for potassium hydroxide neutralization, while simultaneously removing the nitrogen component essential for dual-nutrient formulations [2].

Synergistic Solubility and Formulation pH Control

While pure monoammonium phosphite and diammonium phosphite exhibit moderate baseline solubilities, formulating diammonium phosphite with its monoammonium counterpart to a precise stoichiometry of (NH4)1.4 H1.6 PO3 achieves a maximum synergistic water solubility that exceeds either pure salt [1]. This blended system stabilizes at a near-neutral pH of 6.2, whereas unneutralized phosphorous acid remains too acidic (comparable to sulfuric acid) for safe, high-concentration liquid handling[1].

Evidence DimensionAqueous solubility and pH stability
Target Compound DataDiammonium phosphite (blended to (NH4)1.4 H1.6 PO3 stoichiometry) yields maximum solubility at pH 6.2
Comparator Or BaselinePure monoammonium phosphite or pure phosphorous acid
Quantified DifferenceAchieves higher total dissolved solids at a stable pH of 6.2, eliminating the extreme acidity of unneutralized precursors.
ConditionsAqueous solution formulation for liquid biostimulants

Enables the procurement and formulation of high-concentration liquid products without precipitation or corrosive pH levels.

Thermal Stability and Elimination of Toxic Off-Gassing

Procuring diammonium phosphite eliminates the severe thermal hazards associated with its raw precursor, phosphorous acid (H3PO3). Phosphorous acid is highly unstable at elevated temperatures, spontaneously decomposing above 180°C to generate phosphine (PH3), a highly toxic and spontaneously flammable gas [1]. In contrast, diammonium phosphite is a stable salt that safely undergoes controlled decomposition to release ammonia and phosphorus oxides, making it a stable precursor for high-temperature industrial processing [1].

Evidence DimensionThermal degradation safety
Target Compound DataStable solid; controlled decomposition without PH3 generation at standard processing temperatures
Comparator Or BaselinePhosphorous acid (H3PO3), which generates PH3 gas >180°C
Quantified DifferenceAvoids spontaneous generation of toxic, flammable PH3 gas above 180°C.
ConditionsIndustrial heating and thermal processing >180°C

Drastically reduces facility safety overhead and prevents toxic gas release during high-temperature manufacturing.

Active Reducing Power via +3 Oxidation State

Unlike diammonium phosphate (DAP), which contains fully oxidized phosphorus (+5) and offers no reducing capacity, diammonium phosphite retains phosphorus in the +3 oxidation state [1]. This specific oxidation state grants the compound strong reducing properties, capable of reducing metal cations such as Ag+ to elemental silver, or reacting with concentrated sulfuric acid to yield SO2 [1]. Substituting diammonium phosphite with DAP results in a complete loss of this critical reactivity.

Evidence DimensionRedox potential and chemical reactivity
Target Compound DataPhosphorus in +3 state; acts as a strong reducing agent
Comparator Or BaselineDiammonium phosphate (P in +5 state)
Quantified DifferenceProvides active reducing power (e.g., reducing Ag+ to Ag0) vs. zero reducing capacity for DAP.
ConditionsChemical reduction assays and metal plating solutions

Essential for procurement in electroless plating and chemical stabilization where mild, phosphorus-driven reducing agents are required.

Cost-Efficiency and Dual-Nutrient Profile vs. Potassium Phosphite

In large-scale biostimulant procurement, potassium phosphite is a common standard, but it requires neutralization with expensive potassium hydroxide in a highly exothermic reaction[1]. Diammonium phosphite is manufactured using lower-cost ammonia, providing a cost-effective alternative that simultaneously delivers both nitrogen (approximately 9.6% N in standard liquid blends) and active phosphite (34% P2O5 equivalent) [1]. This dual-nutrient profile cannot be achieved with potassium phosphite.

Evidence DimensionRaw material cost and nutrient composition
Target Compound DataProvides ~9.6% N and 34% P2O5 equivalent using low-cost ammonia
Comparator Or BaselinePotassium phosphite (requires expensive KOH, provides 0% N)
Quantified DifferenceReplaces expensive KOH-derived salts while adding a baseline nitrogen source to the formulation.
ConditionsBulk fertilizer and biostimulant manufacturing

Lowers bulk formulation costs while delivering a dual-action (nitrogen + phosphite) product.

High-Concentration Liquid Biostimulants and Fertilizers

Due to its synergistic solubility when blended with monoammonium phosphite and its stable pH of 6.2, diammonium phosphite is the preferred choice for formulating concentrated liquid biostimulants. It provides a dual-nutrient profile (nitrogen and phosphite) at a lower procurement cost than potassium phosphite [1].

Halogen-Free Flame Retardant Precursors

Diammonium phosphite is utilized in the synthesis of aluminum phosphite and other halogen-free flame retardants. Its selection over raw phosphorous acid is driven by its thermal stability, as it avoids the spontaneous generation of toxic phosphine gas during high-temperature polymer compounding [1].

Industrial Reducing Agents and Electroless Plating

Leveraging the +3 oxidation state of its phosphorus atom, diammonium phosphite serves as a mild, effective reducing agent in electroless plating and chemical synthesis. It is selected over diammonium phosphate (DAP) in these workflows because DAP lacks the necessary reducing power to convert metal cations like Ag+ to their elemental state [2].

UNII

WQ6M1Z85D4

GHS Hazard Statements

Aggregated GHS information provided by 166 companies from 3 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 4 of 166 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 162 of 166 companies with hazard statement code(s):;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

22132-71-4

General Manufacturing Information

Agriculture, forestry, fishing and hunting
Phosphonic acid, ammonium salt (1:2): ACTIVE

Dates

Last modified: 04-14-2024

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